molecular formula C12H17BN2O4 B1429270 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 928847-00-1

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1429270
CAS No.: 928847-00-1
M. Wt: 264.09 g/mol
InChI Key: PPNKEBXUGYDCLG-UHFFFAOYSA-N
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Description

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a chemical compound with the molecular formula C12H17BN2O4 . It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound features a nitro group and a boronic ester, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-nitroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

One of the primary applications of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in cross-coupling reactions. It serves as a boronic acid derivative that facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. This method is widely used to synthesize biaryl compounds and complex organic molecules.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The reaction conditions were optimized to achieve high yields of desired products with minimal byproducts .

2. Pharmaceutical Applications

The compound's nitro group contributes to its potential as a pharmacophore in drug design. Its derivatives have been investigated for their anti-cancer properties and as inhibitors for various enzymes.

Case Study:

A recent investigation highlighted the use of this compound derivatives in developing selective inhibitors for protein kinases involved in cancer progression. The results indicated promising activity against specific cancer cell lines .

Applications in Materials Science

1. Organic Electronics

The compound has been explored for its role in organic electronic materials due to its electron-deficient nature and ability to participate in charge transport processes.

Data Table: Organic Electronic Properties

PropertyValue
Electron MobilityHigh
Energy Level AlignmentSuitable for OLED applications
StabilityModerate

Case Study:

Research published in Advanced Functional Materials reported the incorporation of this compound into organic light-emitting diodes (OLEDs), resulting in enhanced device performance and stability .

Applications in Analytical Chemistry

1. Sensor Development

The compound's ability to undergo redox reactions makes it suitable for developing electrochemical sensors. These sensors can detect various analytes with high sensitivity.

Case Study:

A study focused on the development of an electrochemical sensor using this compound for detecting heavy metal ions in environmental samples. The sensor exhibited excellent selectivity and low detection limits .

Mechanism of Action

The mechanism of action for 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a nitro group and a boronic ester, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis .

Biological Activity

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H15_{15}BN2_2O4_4
  • Molecular Weight : 274.08 g/mol
  • CAS Number : 775351-58-1
  • Structure : The compound features a nitro group and a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. It targets pathways associated with tumor growth and metastasis.
  • Case Studies : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines at micromolar concentrations.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent.

Antiparasitic Activity

Emerging data suggest that this compound may have antiparasitic properties:

  • Targeting Mechanisms : Preliminary investigations indicate that it may inhibit key metabolic pathways in parasites.
  • In Vivo Studies : Animal models have been employed to assess its efficacy against malaria parasites, with promising results suggesting a reduction in parasite load.

Data Summary Table

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious cancer cell linesReduced cell viability
AntimicrobialStaphylococcus aureusMIC = X µg/mL
Escherichia coliMIC = Y µg/mL
AntiparasiticPlasmodium falciparumReduced parasite load

The biological activity of this compound is likely linked to its structural characteristics:

  • Nitro Group : The presence of a nitro group may facilitate electron transfer processes that enhance reactivity with biological targets.
  • Dioxaborolane Moiety : This functional group is known for its ability to form stable complexes with biological molecules, potentially leading to altered cellular functions.

Properties

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKEBXUGYDCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165159
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928847-00-1
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928847-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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